molecular formula C8H10N2O B12839544 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B12839544
M. Wt: 150.18 g/mol
InChI Key: WKSOTFJUMBKIPY-UHFFFAOYSA-N
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Description

8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that belongs to the pyridooxazine group. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. It has a molecular formula of C8H10N2O and a molecular weight of 150.2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable methylating agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridooxazine derivatives.

Scientific Research Applications

8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.

    2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid: A related compound with a carboxylic acid functional group.

Uniqueness

8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to its specific methyl substitution and the combination of pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C8H10N2O/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3

InChI Key

WKSOTFJUMBKIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)OCCN2

Origin of Product

United States

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